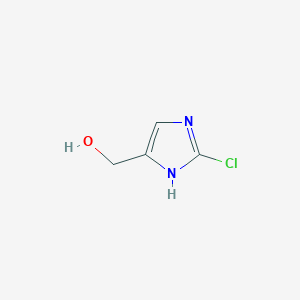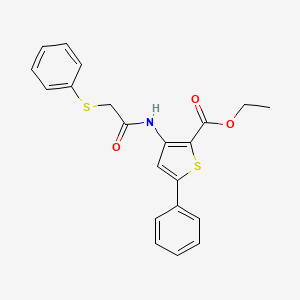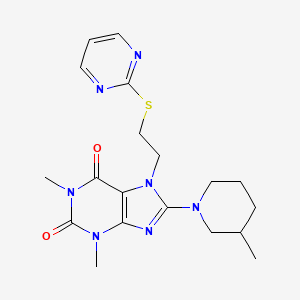
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-(pyrimidin-2-ylthio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N7O2S and its molecular weight is 415.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Facile Synthesis of Novel Purine Diones
Researchers have developed one-pot synthesis methods for creating novel purine diones, including derivatives of the target compound. These methods emphasize efficient synthesis routes for potentially bioactive molecules (Yadava et al., 2010).
Structural Diversity and Pharmacological Potential
The synthesis and evaluation of derivatives with variations in the purine dione structure have been explored. These studies aim to investigate the impact of structural modifications on pharmacological activity, highlighting the compound's versatility in drug design (Jurczyk et al., 2004).
Pharmacological Applications
Antidepressant and Anxiolytic Activities
Certain derivatives have been identified for their potent pre- and postsynaptic 5-HT(1A) receptor antagonistic properties. These compounds have shown promising anxiolytic-like and antidepressant-like activities in animal models, suggesting potential therapeutic applications in mental health disorders (Jurczyk et al., 2004).
Antiviral Evaluation
The antiviral activities of certain derivatives against Hepatitis A virus (HAV) and Herpes simples virus type-1 (HSV-1) have been tested, indicating the compound's potential in developing new antiviral medications (El-Etrawy & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
1,3-dimethyl-8-(3-methylpiperidin-1-yl)-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2S/c1-13-6-4-9-25(12-13)18-22-15-14(16(27)24(3)19(28)23(15)2)26(18)10-11-29-17-20-7-5-8-21-17/h5,7-8,13H,4,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGWKXKMLSOMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CCSC4=NC=CC=N4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634723.png)
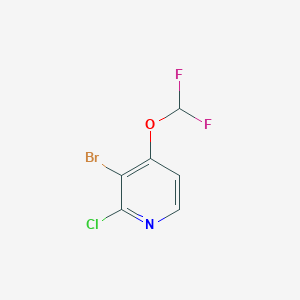
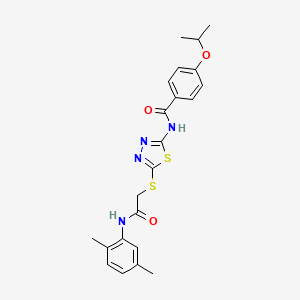
![6-(2H-1,3-benzodioxol-5-yl)-3-{[(4-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2634729.png)
![4-[(3R,4S)-3-Amino-4-methoxypyrrolidin-1-yl]-N-methylpyrimidin-2-amine](/img/structure/B2634731.png)
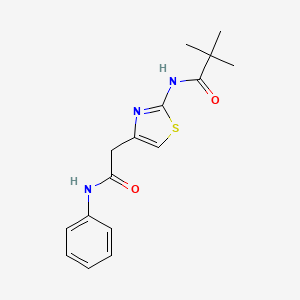
![Benzo[b]thiophen-2-yl(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2634735.png)
![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2634736.png)
![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2634737.png)
![3,7-diphenyl-2-((4-vinylbenzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2634739.png)
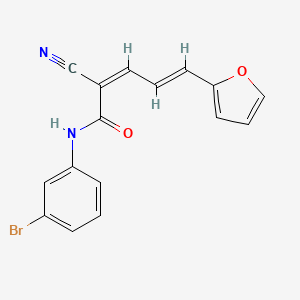
![N-(4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2634742.png)
